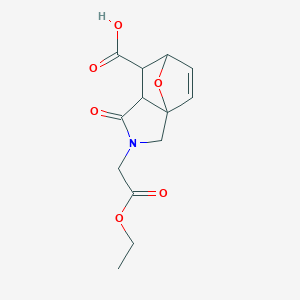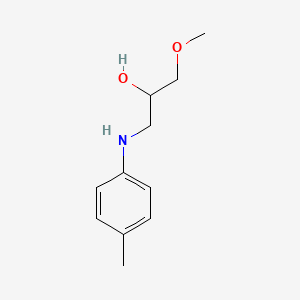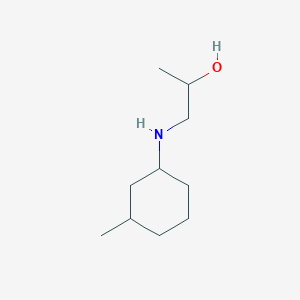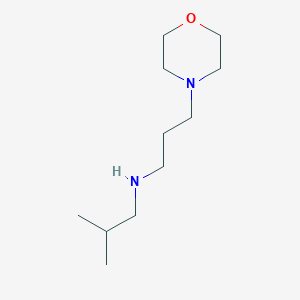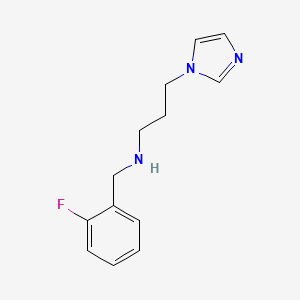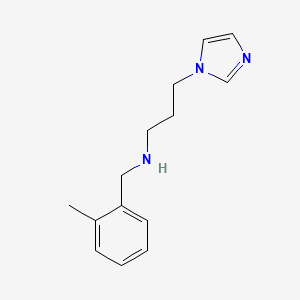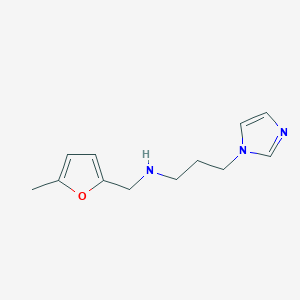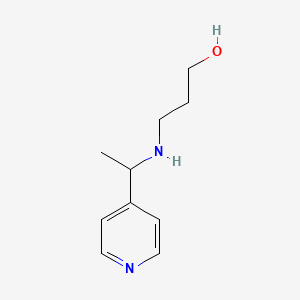
3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol
Descripción general
Descripción
The compound 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their applications in various fields, including medicinal chemistry and materials science. Although the specific compound 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol is not directly mentioned in the provided papers, the papers do discuss related pyridine derivatives and their synthesis, properties, and potential applications.
Synthesis Analysis
The synthesis of pyridine derivatives can involve various chemical reactions and starting materials. For instance, the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives involves the reaction of 3-hydroxylpyridine derivatives with 3-chloro-1,2-epoxypropane in the presence of NaH in DMF, followed by epoxy cleavage with phenylpiperazine . Similarly, the synthesis of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives includes the treatment of 4-amino-3-(4-chlorophenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole with selected aldehydes, followed by reduction with NaBH4 . These methods demonstrate the versatility of synthetic approaches to pyridine derivatives.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the presence of the pyridine ring, which can be functionalized with various substituents. In the case of the lanthanide(III) complexes derived from 4-(pyridin-2-yl)methyleneamino-1,2,4-triazole, the pyridine ring is part of a larger ligand that coordinates to the metal ions . The crystal structure analysis of these complexes reveals a 2D polymeric supramolecular architecture formed through intermolecular hydrogen-bonding interactions .
Chemical Reactions Analysis
Pyridine derivatives can participate in a range of chemical reactions, often acting as ligands in coordination compounds or as intermediates in the synthesis of more complex molecules. The lanthanide(III) complexes mentioned earlier exhibit metal-centered luminescence, which is a result of the chemical interactions between the metal ions and the ligands . The antioxidant and antiradical activities of some pyridine derivatives are also indicative of their chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the luminescence properties of the lanthanide(III) complexes are directly related to the electronic structure of the metal ions and the ligand field created by the pyridine-based ligands . The magnetic measurements of the Dy-containing complex suggest single-ion magnet behavior, which is a significant physical property for materials science applications . The antioxidant activities of the triazole derivatives also reflect their chemical properties, particularly their ability to act as radical scavengers .
Aplicaciones Científicas De Investigación
Coordination Chemistry and Molecular Structures
The study of unsymmetrical N-capped tripodal amines, including variants like 3-((2-aminoethyl)(pyridin-2-ylmethyl)amino)propan-1-ol, highlights their role in forming Cu(II) and Zn(II) complexes. These compounds, with varying arm lengths and donor groups, facilitate the formation of mononuclear and dinuclear complexes, showcasing the importance of chelate ring sequences around metal ions. Theoretical studies indicate the coordination behavior of these amines, influencing the structural outcomes of the complexes formed. Such insights are crucial for understanding the interplay between molecular structure and coordination chemistry in potential applications ranging from catalysis to materials science (Keypour et al., 2015); (Keypour et al., 2018).
Amplification in Biological Systems
Research into pyridinylpyrimidines with strongly basic side chains, including those derived from the target compound, has shown potential in amplifying the effects of certain biological agents like phleomycin against bacterial strains such as Escherichia coli. These compounds undergo specific reactions leading to derivatives with varied biological activities, highlighting the potential of such chemical modifications in enhancing therapeutic effects or biotechnological applications (Brown & Cowden, 1982).
Solvation Dynamics
Investigations into the solvation dynamics of specific dyes in binary solvent mixtures reveal the influence of molecules like 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol on solvent-solute interactions. Such studies are pivotal for understanding solvation phenomena, which have implications in fields ranging from analytical chemistry to the design of novel solvents and reaction media (Bevilaqua et al., 2004).
Anti-Cancer Potential
Research into the synthesis and characterization of related heterocyclic compounds demonstrates potential anti-cancer activities against various human gastric cancer cell lines. These findings underscore the importance of structural diversity in the development of new therapeutic agents, with compounds like 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol serving as key building blocks in medicinal chemistry (Liu et al., 2019).
Metabolic Studies
Metabolic studies on related propenone compounds have led to the identification of metabolites and the understanding of their pharmacokinetic parameters. Such research provides insight into the metabolic pathways and potential therapeutic applications of compounds derived from or related to 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol, contributing to the field of drug development and pharmacology (Lee et al., 2006).
Propiedades
IUPAC Name |
3-(1-pyridin-4-ylethylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-9(12-5-2-8-13)10-3-6-11-7-4-10/h3-4,6-7,9,12-13H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCRRSIBJZPFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201255668 | |
| Record name | 1-Propanol, 3-[[1-(4-pyridinyl)ethyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol | |
CAS RN |
511237-62-0 | |
| Record name | 1-Propanol, 3-[[1-(4-pyridinyl)ethyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511237-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanol, 3-[[1-(4-pyridinyl)ethyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



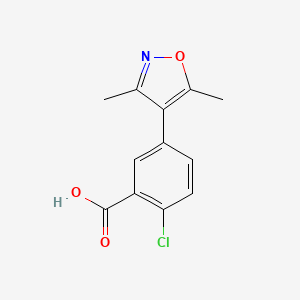
![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)
